

Application Notes and Protocols: Amaranth Red 2 as a Counterstain in Histology

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Compound of Interest

Compound Name: *Amaranth Red 2*

Cat. No.: *B1171559*

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Introduction

Amaranth Red 2, also known as Acid Red 27, C.I. 16185, or Amaranth, is a synthetic anionic azo dye.[1] In histological applications, it serves as a versatile counterstain, imparting a vibrant red to pink hue to acidophilic tissue components such as cytoplasm, muscle, and collagen.[2] Its strong staining properties and solubility in water make it a suitable substitute for other red acid dyes in various polychromatic staining techniques, most notably in trichrome methods like Masson's trichrome. These techniques are crucial for differentiating cellular and extracellular components, particularly for assessing fibrosis by highlighting collagen in contrast to muscle and cytoplasm.[3][4]

This document provides detailed application notes and protocols for the use of **Amaranth Red 2** as a counterstain in histological preparations.

Principle of Staining

As an anionic (acid) dye, **Amaranth Red 2** carries a net negative charge. In an acidic solution, tissue proteins become positively charged. The electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the cytoplasm and extracellular matrix results in the characteristic red staining.[5] The intensity of the staining is pH-dependent, with a more acidic environment generally enhancing the reaction.[6] In trichrome staining, a polyacid like phosphomolybdic or phosphotungstic acid is used to selectively decolorize the

less dense collagen fibers, which are then stained with a contrasting dye, typically a blue or green aniline dye.[7]

Data Presentation

Dye Characteristics

Property	Value	Reference(s)
C.I. Name	Acid Red 27	[1]
C.I. Number	16185	[1]
Molecular Formula	$C_{20}H_{11}N_2Na_3O_{10}S_3$	[2]
Molecular Weight	604.47 g/mol	[2]
Appearance	Reddish-brown to dark purple powder	[1]
Solubility	Soluble in water (72 mg/ml at 26°C)	[2]
Absorption Maximum (λ_{max})	~520 nm in aqueous solution	[1]
Optimal pH for color	~pH 3	[6]

Comparison with Common Red Counterstains

While direct quantitative comparisons in histological sections are not readily available in the literature, the following table provides a general comparison based on the known properties of the dyes.

Feature	Amaranth Red 2 (Acid Red 27)	Biebrich Scarlet	Eosin Y (Acid Red 87)
Color	Bright bluish-red	Scarlet-red	Pink to red
Primary Use	Trichrome stains, general counterstain	Trichrome stains (Masson, Lillie's)	H&E stain (primary counterstain)
Molecular Size	Intermediate	Small	Intermediate
Staining Mechanism	Electrostatic binding to acidophilic tissues	Electrostatic binding, penetrates tissues readily	Electrostatic binding to acidophilic tissues
Notes	A potential substitute for Biebrich Scarlet in trichrome methods.	Often used in combination with Acid Fuchsin.	The most common counterstain in routine histology.

Experimental Protocols

Preparation of Amaranth Red 2 Staining Solution (1% Aqueous)

This general-purpose staining solution can be adapted for various protocols.

Reagents:

- **Amaranth Red 2** (Acid Red 27) powder
- Distilled water
- Glacial acetic acid (optional, for pH adjustment)

Procedure:

- Weigh 1.0 g of **Amaranth Red 2** powder.
- Dissolve the powder in 100 ml of distilled water.^{[8][9]} Mix thoroughly until fully dissolved.

- For trichrome staining, the addition of a small amount of glacial acetic acid (e.g., 1 ml) can help to achieve a more acidic pH, which may enhance staining. The optimal pH for Amaranth's color is around 3.[\[6\]](#)
- Filter the solution before use to remove any undissolved particles.
- Store in a tightly sealed container at room temperature. The aqueous solution is generally stable.[\[10\]](#)

Protocol: Modified Masson's Trichrome Stain with Amaranth Red 2

This protocol is an adaptation of the standard Masson's trichrome stain, substituting the typical Biebrich scarlet-acid fuchsin solution with **Amaranth Red 2**. This method is designed to differentiate collagen (blue) from muscle and cytoplasm (red), with nuclei stained black.[\[4\]](#)[\[11\]](#)[\[12\]](#)

Required Solutions:

- Bouin's Solution (Mordant)
- Weigert's Iron Hematoxylin (for nuclear staining)
- 1% **Amaranth Red 2** Solution (see preparation above)
- Phosphomolybdic/Phosphotungstic Acid Solution
- Aniline Blue Solution (or Light Green SF)
- 1% Acetic Acid Solution

Procedure:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.
- Mordanting: For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature to improve staining quality.[\[7\]](#)

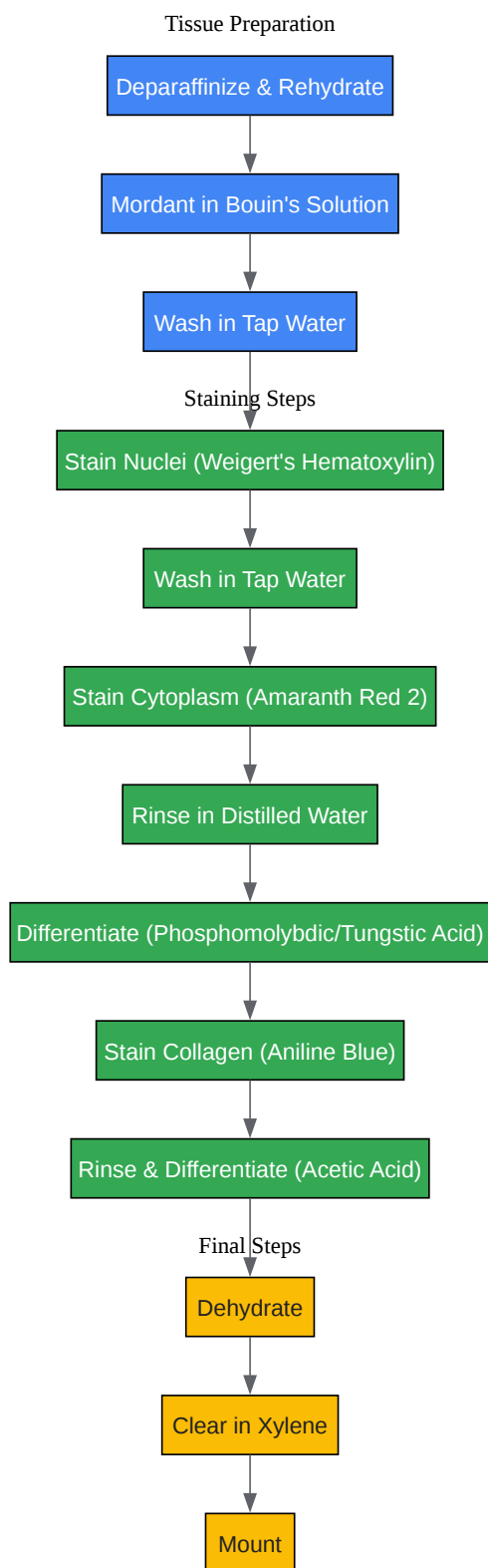
- Washing: Wash in running tap water until the yellow color from the picric acid is completely removed.
- Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. This stains the nuclei black.
- Washing: Wash in running tap water for 5-10 minutes.
- Cytoplasmic Staining: Stain in 1% **Amaranth Red 2** solution for 10-15 minutes. This will stain muscle, cytoplasm, and collagen red.
- Washing: Rinse briefly in distilled water.
- Differentiation: Place slides in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes. This step is crucial as it removes the **Amaranth Red 2** from the collagen fibers.
- Collagen Staining: Transfer slides directly (without rinsing) into Aniline Blue solution and stain for 5-10 minutes. This will stain the collagen blue.
- Washing and Differentiation: Rinse briefly in distilled water and then differentiate in 1% Acetic Acid solution for 2-5 minutes to remove excess blue stain.
- Dehydration and Clearing: Dehydrate rapidly through graded alcohols, clear in xylene.
- Mounting: Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Black
- Cytoplasm, Keratin, Muscle Fibers: Red
- Collagen: Blue

Visualizations

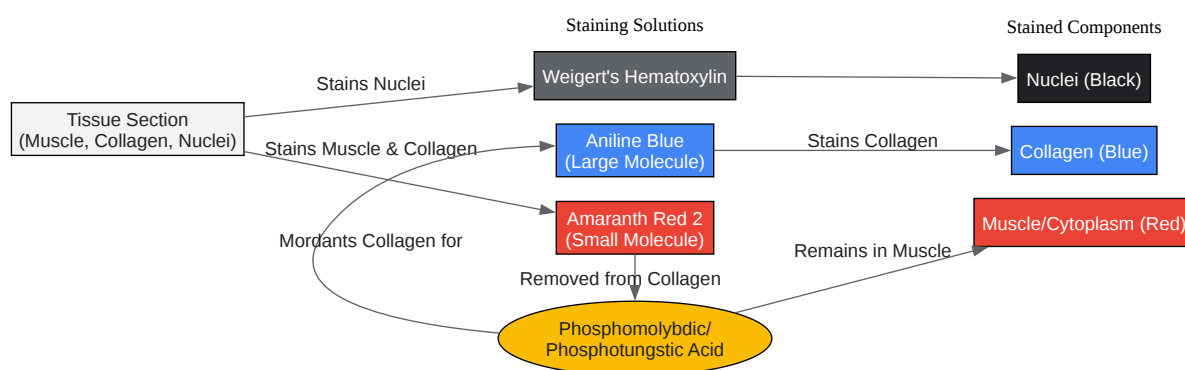
Experimental Workflow for Modified Masson's Trichrome Stain



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Caption: Workflow for Modified Masson's Trichrome Stain.

Principle of Differential Staining in Trichrome Methods



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